Product packaging for (2,4-Difluorobenzyl)hydrazine(Cat. No.:CAS No. 627076-28-2)

(2,4-Difluorobenzyl)hydrazine

Cat. No.: B3192431
CAS No.: 627076-28-2
M. Wt: 158.15 g/mol
InChI Key: JLJMIRMXLTZWOO-UHFFFAOYSA-N
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Description

(2,4-Difluorobenzyl)hydrazine (CAS 627076-28-2) is a high-value chemical intermediate with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol. This compound is of significant interest in organic and medicinal chemistry research, particularly for the synthesis of novel active molecules. Its primary research application is as a key building block in the development of new pharmaceutical agents and antimicrobial compounds. Recent scientific studies have utilized hydrazine derivatives to create novel tetralone-based molecules, which have demonstrated potent antibacterial activity against critical pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The 2,4-difluorobenzyl moiety is a common structural feature used to enhance the properties of drug candidates. Researchers value this compound for its versatility in nucleophilic substitution and guanidinylation reactions, enabling the creation of diverse chemical libraries for biological screening . The compound requires specific handling and storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere, preferably in a freezer at -20°C . As a solid, it is typically supplied with cold-chain transportation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for detailed hazard information, which includes warnings regarding toxicity upon ingestion, skin irritation, and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8F2N2 B3192431 (2,4-Difluorobenzyl)hydrazine CAS No. 627076-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl)methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJMIRMXLTZWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288511
Record name [(2,4-Difluorophenyl)methyl]hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627076-28-2
Record name [(2,4-Difluorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627076-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2,4-Difluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4 Difluorobenzyl Hydrazine and Its Derivatives

Strategic Approaches for Core (2,4-Difluorobenzyl)hydrazine Synthesis

The formation of the this compound structure can be achieved through several primary pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

One of the classical and most fundamental methods for preparing arylhydrazines involves a two-step sequence starting from the corresponding aniline. nih.govthieme-connect.de This protocol is adaptable for the synthesis of precursors to benzylhydrazines or related aromatic hydrazine (B178648) structures.

The process begins with the diazotization of a primary aromatic amine, such as 2,4-difluoroaniline. The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. thieme-connect.dersc.org The resulting 2,4-difluorobenzenediazonium salt is an unstable intermediate and is used immediately in the subsequent step. nih.gov

The second step is the reduction of the diazonium salt to the corresponding arylhydrazine. Several reducing agents can be employed for this transformation. The most common and effective reagents are sodium sulfite (B76179) (Na₂SO₃) or tin(II) chloride (SnCl₂) in a strongly acidic medium. thieme-connect.de The use of tin(II) chloride, for instance, provides a reliable route to the arylhydrazine hydrochloride salt, which can then be neutralized to yield the free hydrazine. While this method primarily yields an arylhydrazine (e.g., (2,4-difluorophenyl)hydrazine), further alkylation would be required to obtain the target this compound.

Table 1: Typical Reagents for Diazotization-Reduction of Anilines This table is interactive. Click on the headers to sort.

Step Reagent Typical Conditions Product
Diazotization Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl) 0–5 °C, aqueous solution Aryl Diazonium Salt
Reduction Tin(II) Chloride (SnCl₂) / Hydrochloric Acid (HCl) 0 °C to room temp. Arylhydrazine HCl Salt

| Reduction | Sodium Sulfite (Na₂SO₃) | Low temperature, aqueous solution | Arylhydrazine |

A more direct and common approach to synthesizing benzylhydrazines, including the 2,4-difluoro substituted variant, is through nucleophilic substitution on a benzylic substrate. This pathway involves the reaction of a 2,4-difluorobenzyl halide, such as 2,4-difluorobenzyl bromide or 2,4-difluorobenzyl chloride, with hydrazine hydrate (B1144303) (N₂H₄·H₂O).

In this SN2 reaction, hydrazine acts as the nucleophile, displacing the halide from the benzylic carbon. To favor the formation of the monosubstituted product, this compound, a large excess of hydrazine is typically used. This minimizes the competing reaction where the product acts as a nucleophile itself, leading to the formation of 1,2-bisthis compound. The reaction is generally performed in a polar solvent like ethanol.

While direct nucleophilic aromatic substitution (SNAr) of a fluorine atom on the aromatic ring by hydrazine is possible, it requires strong activation from electron-withdrawing groups, such as a nitro group, on the ring. nih.govccsenet.org For a substrate like 1,2,4-trifluorobenzene, this route is less favorable compared to the substitution at the benzylic position of a pre-functionalized starting material.

Regioselective and Stereoselective Synthetic Pathways to Derivatives

Once the core this compound is synthesized, its structure can be further modified to create a diverse library of derivatives. Achieving control over the position of new functional groups (regioselectivity) is a key challenge.

The hydrazine group has two nitrogen atoms (Nα, adjacent to the benzyl (B1604629) group, and Nβ, the terminal nitrogen) that can react with electrophiles. Selective functionalization at one of these sites is crucial for synthesizing specific derivatives.

Acylation: Acylation reactions with acyl chlorides or anhydrides can be directed to the more sterically accessible and generally more nucleophilic terminal Nβ atom, especially under neutral or basic conditions. This leads to the formation of N'-acyl-(2,4-difluorobenzyl)hydrazines.

Alkylation: Regioselective alkylation is more complex. Direct alkylation with alkyl halides can lead to mixtures of products. A powerful strategy to achieve selectivity involves the formation of a nitrogen dianion. d-nb.info By treating a protected hydrazine (e.g., a Boc-protected hydrazine) with two equivalents of a strong base like n-butyllithium (n-BuLi), a dianion is formed. The first alkylation can be directed to one nitrogen, and a subsequent alkylation with a different electrophile can be directed to the other, providing a high degree of control. d-nb.info Another common reaction is the condensation with aldehydes or ketones at the Nβ position to form hydrazones, which are valuable intermediates in their own right. nih.gov

Introducing new substituents onto the 2,4-difluorophenyl ring is typically accomplished through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present: the two fluorine atoms and the benzylhydrazine (B1204620) side chain.

Fluorine Atoms: Halogens are deactivating substituents due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu

Benzylhydrazine Group: The alkyl-hydrazine group is generally considered an activating, ortho, para-directing group.

The final position of an incoming electrophile (e.g., -NO₂, -Br, -SO₃H) is determined by the combined electronic and steric effects of these groups. masterorganicchemistry.comyoutube.com The most activated positions on the ring are C3, C5, and C6. Steric hindrance from the existing substituents will also play a significant role in determining the major product. For example, in a nitration reaction using nitric and sulfuric acid, the nitro group would be expected to add at the positions most activated by the directing groups and least sterically hindered. pressbooks.pub

Green Chemistry Principles and Sustainable Synthesis Development

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of this compound and its derivatives can be made more sustainable by adopting green chemistry principles. scispace.comijrpr.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. dergipark.org.trnih.gov Reactions such as hydrazone formation or the cyclization of hydrazine derivatives to form heterocycles (e.g., pyrazoles) are often well-suited for microwave-assisted, solvent-free conditions. ijrpr.com

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in solid-state mechanochemical conditions (ball-milling) is a core principle of green chemistry. scispace.comdergipark.org.tr This approach eliminates solvent waste, which is a major contributor to chemical pollution, and can simplify product purification.

Alternative Energy Sources: Beyond microwaves, other energy sources like ultrasound (sonication) can be used to promote reactions, often leading to shorter reaction times and milder conditions. scispace.com

Catalysis: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents, thereby minimizing waste. For instance, developing catalytic methods for C-N bond formation to produce hydrazines using earth-abundant metals instead of precious metals like palladium is an active area of research. nih.gov

By integrating these strategies, the synthesis of this compound can be aligned with the goals of sustainable chemistry, reducing its environmental footprint while maintaining high efficiency. nih.gov

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of volatile organic solvents in chemical synthesis. For hydrazine derivatives, two promising approaches are solvent-free reactions and the use of aqueous media.

Solvent-Free Synthesis: Mechanochemistry, particularly ball-milling, has emerged as a powerful technique for the solvent-free synthesis of hydrazones, which are direct precursors to benzylhydrazines. The condensation of a hydrazine with an aldehyde or ketone can be achieved by grinding the reactants together, often in the absence of any solvent. researchgate.net This method offers several advantages, including quantitative yields, operational simplicity, and the elimination of solvent waste. researchgate.net For the synthesis of this compound, this would involve the solvent-free condensation of 2,4-difluorobenzaldehyde (B74705) with a protected hydrazine, followed by a reduction step.

Aqueous Medium Reactions: Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and inexpensive nature. Recent research has shown that activated amides can react with hydrazine in a transition-metal-catalyst-free aqueous environment at room temperature to produce acyl hydrazides in good yields. organic-chemistry.org While direct synthesis of this compound via nucleophilic substitution of (2,4-difluorobenzyl) chloride with hydrazine hydrate in water is a known method, modern advancements focus on improving selectivity and minimizing by-products in aqueous systems. chemicalbook.com

Catalytic Methods for Enhanced Efficiency and Reduced Waste

Catalysis is central to modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. For the synthesis of this compound, catalytic reduction of the corresponding hydrazone is a key step.

A common and effective method involves the catalytic hydrogenation of (2,4-Difluorobenzylidene)hydrazine. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. A similar process is used for the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine, where the hydrazone intermediate is reduced via Pd/C catalytic hydrogenation in a methanol (B129727) solvent at a pressure of 50 psi and a temperature of 35°C. google.com This method is highly efficient and allows for easy separation of the catalyst from the reaction mixture by filtration.

Other advanced catalytic methods include:

Reductive Amination: Nickel-catalyzed reductive amination of aldehydes and ketones using hydrazine hydrate has been developed as a facile method for producing primary amines. rsc.org This approach is attractive as hydrazine serves as both the nitrogen and hydrogen source, simplifying the reaction setup. rsc.org

Enzymatic Reductive Hydrazination: Biocatalysis offers a highly selective and environmentally benign route to hydrazine derivatives. Imine reductases (IREDs) have been successfully used for the reductive amination of various carbonyls with hydrazines to produce substituted N-alkylhydrazines. nih.gov

Copper-Catalyzed Amination: Novel methods for forming benzyl hydrazine derivatives involve the direct amination of benzylic C–H bonds. One such method uses a Cu₂O/Phenanthroline catalytic system to react alkylarenes with dialkyl azodicarboxylates, providing direct access to N-substituted hydrazides. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while ensuring process safety and cost-effectiveness. The synthesis of this compound via the hydrazone reduction pathway involves several key parameters that can be fine-tuned.

The formation of the hydrazone intermediate from 2,4-difluorobenzaldehyde and hydrazine hydrate is influenced by solvent, temperature, and the presence of catalysts. nih.gov The subsequent catalytic reduction is sensitive to hydrogen pressure, temperature, catalyst loading, and solvent choice. Drawing parallels from the synthesis of structurally similar compounds, specific conditions can be established as a baseline for optimization. google.com

Table 1: Key Parameters for Optimization in the Catalytic Hydrogenation of (2,4-Difluorobenzylidene)hydrazine

ParameterTypical RangeEffect on Reaction
Hydrogen Pressure 30-100 psiHigher pressure generally increases the reaction rate but requires specialized equipment.
Temperature 20-60°CHigher temperatures can increase the reaction rate but may also lead to side reactions or catalyst degradation.
Catalyst Palladium on Carbon (Pd/C)The choice of catalyst support and metal loading (e.g., 5-10% Pd) affects activity and selectivity.
Solvent Methanol, Ethanol, THFThe solvent must solubilize the substrate and not interfere with the catalyst. Alcohols are commonly used.
Reaction Time 2-8 hoursMonitored by techniques like TLC or HPLC to determine the point of complete conversion and avoid over-reduction.

This table is based on optimized conditions for analogous reactions, such as the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine. google.com

Scale-Up Considerations and Process Research Methodologies

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of scalability, safety, and cost. For substituted benzylhydrazines, moving from traditional batch processing to continuous flow manufacturing represents a significant advancement in process research. google.compatsnap.com

Continuous Flow Synthesis: Continuous flow reactors offer numerous advantages over batch reactors for reactions involving hazardous reagents or intermediates, such as hydrazine derivatives. flinders.edu.au Key benefits include:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time.

Improved Heat and Mass Transfer: Superior control over reaction temperature and mixing leads to better consistency and fewer side products. flinders.edu.au

Reduced Reaction Times: Reactions that take hours in a batch process can often be completed in minutes in a continuous flow system. google.com

Scalability: Production can be scaled up by running the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), rather than redesigning large-scale batch reactors.

A continuous flow process for synthesizing substituted phenylhydrazine (B124118) salts has been developed, integrating diazotization, reduction, and hydrolysis/salification into a single, uninterrupted process with a total reaction time of under 20 minutes. google.com This integrated approach avoids the isolation of intermediates, reduces waste from organic solvent extraction, and ensures a higher purity product. google.compatsnap.com Adopting such a methodology for this compound would involve designing a flow system where 2,4-difluorobenzaldehyde and hydrazine are mixed to form the hydrazone, which then flows into a packed-bed reactor containing a hydrogenation catalyst to yield the final product continuously.

Process research also focuses on developing robust downstream processing, including crystallization and purification steps that can be integrated into a fully continuous manufacturing platform, ultimately reducing production costs and environmental impact. researchgate.net

Elucidation of Chemical Reactivity and Mechanistic Transformations

Fundamental Reaction Mechanisms of the Hydrazine (B178648) Moiety

The primary reaction pathway for the hydrazine functional group involves its interaction with electrophilic centers, particularly the carbon atom of carbonyl groups. This reactivity is central to the formation of hydrazones and serves as a foundational step for the synthesis of more complex molecules.

Nucleophilic Addition-Elimination Pathways

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.

Hydrazone Formation: Kinetics and Thermodynamics

The formation of hydrazones from hydrazines and carbonyl compounds is a reversible reaction, and its rate is significantly dependent on the pH of the reaction medium. nih.govwikipedia.org The rate-limiting step at or near neutral pH is often the dehydration of the tetrahedral intermediate. nih.gov Kinetic studies on hydrazone formation have shown that the reaction rates can be accelerated by the presence of neighboring acid or base groups that can facilitate intramolecular proton transfer during the dehydration step. nih.gov

For (2,4-Difluorobenzyl)hydrazine, the electron-withdrawing nature of the difluorobenzyl group may slightly decrease the nucleophilicity of the hydrazine moiety compared to unsubstituted benzylhydrazine (B1204620), potentially affecting the reaction kinetics. Thermodynamically, the formation of the hydrazone is generally favored due to the stability of the resulting C=N double bond and the removal of water from the system, which can drive the equilibrium toward the product. pressbooks.pub

Cyclization Reactions for Heterocyclic Frameworks

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The hydrazine moiety provides two adjacent nitrogen atoms, which can be incorporated into a ring system through reactions with appropriate difunctional electrophiles.

Pyrazole (B372694) and Triazole Ring Closure Protocols

Pyrazoles: A primary method for pyrazole synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govdergipark.org.trresearchgate.net In a typical reaction, this compound would react with a β-diketone, where one nitrogen of the hydrazine attacks one carbonyl group, and the other nitrogen attacks the second carbonyl group, followed by cyclization and dehydration to form the pyrazole ring. The reaction of substituted hydrazines with non-symmetrical 1,3-diketones can lead to the formation of regioisomers. researchgate.net Another approach involves the reaction of hydrazines with α,β-unsaturated ketones or alkynes. nih.gov For instance, the synthesis of pyrazolo[3,4-b]pyridines has been achieved by treating a ketone with hydrazine, a reaction in which a 2,4-difluorophenyl group was part of the molecular framework. sci-hub.se

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes involving hydrazines. One common method is the reaction of hydrazines or their derivatives with compounds containing a C-N-C skeleton, such as amidines. nih.gov Other protocols involve the cyclization of acyl hydrazides or thioacyl hydrazides with appropriate reagents. For example, N-substituted 1,2,4-triazoles can be prepared from the reaction of hydrazines with formamide (B127407) under microwave irradiation. nih.gov The Einhorn-Brunner reaction provides another route through the condensation of hydrazines with diacylamines. scispace.com Furthermore, oxidative cyclization of heterocyclic hydrazones can also yield fused 1,2,4-triazole (B32235) systems. frontiersin.orgnih.gov

Table 1: Selected Pyrazole and Triazole Synthesis Protocols Applicable to this compound

HeterocycleReactant 1Reactant 2General Conditions
PyrazoleThis compound1,3-DiketoneAcid or base catalysis, reflux in alcohol
PyrazoleThis compoundα,β-Unsaturated KetoneReflux in solvent like DMF, followed by oxidation
1,2,4-TriazoleThis compoundFormamideMicrowave irradiation
1,2,4-TriazoleThis compoundDiacylamineWeak acid catalysis

Thiazole (B1198619) and Thiadiazoline Synthesis via Condensation

Thiazoles: The synthesis of thiazole derivatives from hydrazines typically involves the formation of a thiosemicarbazide (B42300) intermediate. This compound can be reacted with a source of thiocarbonyl, such as thiophosgene (B130339) or an isothiocyanate, to form the corresponding thiosemicarbazide. This intermediate can then undergo cyclization with an α-halocarbonyl compound, such as a phenacyl bromide, in a Hantzsch-type thiazole synthesis. niscpr.res.inyoutube.com This reaction involves the nucleophilic attack of the sulfur atom on the α-carbon of the halocarbonyl, followed by cyclization and dehydration. youtube.com Research has demonstrated the synthesis of thiazolyl hydrazine derivatives where a difluorobenzyl moiety is present in the molecule. niscpr.res.in

Thiadiazolines: 1,3,4-Thiadiazole derivatives can also be synthesized from hydrazine precursors. A common method involves the reaction of acyl hydrazides with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. Alternatively, hydrazonoyl halides can react with dithioate derivatives to form thiadiazole structures. nih.gov The synthesis of 2-hydrazono-2,3-dihydro-1,3,4-thiadiazoles has been reported from the reaction of hydrazonoyl bromides with hydrazinecarbodithioate derivatives. nih.gov

Table 2: Thiazole and Thiadiazoline Synthesis Pathways from Hydrazine Derivatives

HeterocycleIntermediateReactant 2General Reaction Type
Thiazole(2,4-Difluorobenzyl)thiosemicarbazideα-HalocarbonylHantzsch Synthesis
1,3,4-ThiadiazoleN-Acyl-(2,4-Difluorobenzyl)hydrazinePhosphorus PentasulfideCyclization/Thionation
1,3,4-ThiadiazolineHydrazonoyl halide derived from a (2,4-Difluorobenzyl)hydrazoneHydrazinecarbodithioateCondensation/Cyclization

Formation of Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. For example, it can serve as a precursor for the synthesis of pyridazines and tetrazines.

Pyridazines: These six-membered heterocycles can be synthesized by the reaction of hydrazines with 1,4-dicarbonyl compounds, leading to cyclization and the formation of the dihydropyridazine, which can then be oxidized to the aromatic pyridazine (B1198779).

Tetrazines: Symmetrical 1,2,4,5-tetrazines can be prepared from the self-condensation of amidrazones, which are themselves derived from the reaction of an iminoester with a hydrazine. mdpi.com The synthesis of the parent 1,2,4,5-tetrazine (B1199680) involves the reaction of formamidinium acetate (B1210297) with hydrazine hydrate (B1144303) to form dihydro-1,2,4,5-tetrazine, which is subsequently oxidized. mdpi.com

The reactivity of the hydrazine moiety in this compound allows for its incorporation into a wide range of heterocyclic systems, making it a key building block in synthetic organic and medicinal chemistry.

Oxidative and Reductive Transformation Pathways

The hydrazine functional group is redox-active, capable of undergoing both oxidation and reduction, leading to a variety of nitrogen-containing compounds. These transformations are central to its synthetic utility and chemical character.

The oxidation of hydrazines is a direct route to the formation of azo compounds, which contain the characteristic -N=N- double bond. For this compound, this transformation involves the removal of two hydrogen atoms from the hydrazine moiety. A range of oxidizing agents and catalytic systems can achieve this oxidative dehydrogenation.

Metal-free aerobic oxidation represents an environmentally conscious approach. Systems utilizing catalysts such as NaNO2 and HNO3 in the presence of oxygen (O2) have been developed for the practical synthesis of azo compounds from various hydrazides. rsc.org Similarly, inorganic non-metallic catalysts in conjunction with inorganic oxidants can facilitate this transformation, avoiding the costs and purification challenges associated with metal catalysts. google.com

Trichloroisocyanuric acid (TCCA) has emerged as a highly efficient, metal-free oxidant for converting hydrazines to their corresponding azo compounds in excellent yields under mild conditions. organic-chemistry.org This method is noted for its operational simplicity and scalability. organic-chemistry.org Furthermore, copper(II)-catalyzed aerobic oxidation provides another mild, catalytic route for generating azo intermediates from hydrazines, which can then be used in situ for subsequent reactions. arkat-usa.org

The general transformation is depicted below:

2 R-NH-NH₂ + O₂ → R-N=N-R + 2 H₂O (Generalized Oxidation)

In the context of this compound, oxidation would lead to the formation of 1,2-bis(2,4-difluorobenzyl)diazene. The reaction likely proceeds through a diazene (B1210634) (diimide) intermediate. Under certain conditions, particularly with incomplete oxidation or the use of specific reagents, nitroso compounds (-N=O) could also be formed, although the formation of azo compounds is typically the major pathway.

Oxidant/Catalyst SystemTypical ConditionsProduct TypeReference
NaNO₂, HNO₃, O₂AerobicAzo Compound rsc.org
Inorganic non-metal catalystMixed solvent or solvent-freeAzo Compound google.com
Trichloroisocyanuric acid (TCCA)THF, Room TemperatureAzo Compound organic-chemistry.org
Copper(II) complexesAir (O₂)Azo Compound arkat-usa.org
tert-Butyl nitrite (B80452)EtOH, Ambient TemperatureAzo Compound nih.gov

The N-N single bond in hydrazine and its derivatives can be cleaved under reductive conditions to yield the corresponding amines. For this compound, this pathway leads to the formation of (2,4-Difluorobenzyl)amine, a valuable synthetic intermediate. This transformation is a key reaction for removing the hydrazine functional group after it has served its purpose in a synthetic sequence, such as in the Wolff-Kishner reduction.

The Wolff-Kishner reduction itself converts aldehydes and ketones to alkanes via a hydrazone intermediate. libretexts.org The final step of this mechanism involves the elimination of N₂ gas and protonation of a carbanion, but the initial part of the reaction showcases the reactivity of the hydrazine. libretexts.org

More direct N-N bond cleavage is typically achieved through catalytic hydrogenation. Reagents such as Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C) with a source of hydrogen (H₂ gas or a transfer agent like hydrazine hydrate itself) are effective for this purpose. Other chemical reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄), can also be employed for the reduction of related hydrazo compounds.

The general reductive cleavage reaction is as follows:

R-NH-NH₂ + 2 [H] → R-NH₂ + NH₃ (Generalized Reduction)

This process effectively converts the substituted hydrazine into its primary amine counterpart, (2,4-Difluorobenzyl)amine, and ammonia (B1221849).

Reducing SystemTypical SubstrateProduct TypeReference
Catalytic Hydrogenation (e.g., Pd/C, Ra-Ni)HydrazinesAminesGeneral Knowledge
Sodium Dithionite (Na₂S₂O₄)AzobenzenesHydrazines/AminesGeneral Knowledge
Wolff-Kishner Conditions (Base, Heat)HydrazonesAlkanes (via N-N cleavage) libretexts.org

Role of the (2,4-Difluorobenzyl) Moiety in Reaction Dynamics

The (2,4-Difluorobenzyl) group significantly modulates the reactivity of the attached hydrazine functional group through potent electronic effects. Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring exerts a strong electron-withdrawing inductive effect (-I).

This electron withdrawal has several key consequences for the molecule's reactivity:

Reduced Nucleophilicity: The electron density on the nitrogen atoms of the hydrazine moiety is decreased. This makes this compound a weaker nucleophile compared to unsubstituted benzylhydrazine or alkylhydrazines. This can affect the rates of reactions where the hydrazine acts as a nucleophile, such as in the formation of hydrazones with carbonyl compounds.

Increased Acidity: The electron-withdrawing nature of the difluorobenzyl group stabilizes the conjugate base formed upon deprotonation of the N-H bonds. This increases the acidity of the hydrazine protons, making the compound a better proton donor and hydrogen-bond donor compared to non-fluorinated analogues. nih.gov

Influence on Redox Potential: The electronic properties of the substituent can influence the ease of oxidation and reduction. The electron-withdrawing groups can make the molecule more susceptible to oxidation by destabilizing the electron-rich hydrazine moiety.

Stabilization of Intermediates: In reaction mechanisms that involve the formation of an anionic intermediate on the nitrogen, the difluorobenzyl group would provide a stabilizing effect. Conversely, it would destabilize any reaction intermediate that involves the formation of a positive charge (carbocation) at the benzylic position.

Proton and Hydride Transfer Capabilities and Mechanisms

The ability of a molecule to participate in proton (H⁺) and hydride (H⁻) transfer is fundamental to many chemical and biological processes.

As noted, the inclusion of electron-withdrawing substituents on a molecule can increase the acidity of an attached amine or hydrazine group. nih.gov This enhances the polarization of the N-H bond and strengthens its capacity as a hydrogen-bond donor. nih.gov Therefore, this compound is expected to be a more effective proton donor than benzylhydrazine. This is relevant in acid-base catalysis and in forming intermediate complexes that facilitate reactions. The mechanism involves the direct transfer of a proton from one of the nitrogen atoms to a suitable acceptor base.

Hydride transfer, the transfer of a proton with two electrons (H⁻), is also a key mechanistic step in many redox reactions. In principle, this compound could act as a hydride donor from either an N-H bond or the benzylic C-H bond. However, the strong electron-withdrawing effect of the two fluorine atoms would destabilize the formation of a positive charge on the benzylic carbon, making hydride donation from the C-H bond kinetically unfavorable. Hydride transfer from an N-H bond is more plausible, often as part of an oxidative mechanism where the loss of a hydride ion is coupled with subsequent steps to achieve a stable product. This contrasts with molecules containing electron-donating groups, which are better equipped to stabilize the resulting cation and are thus more effective hydride donors. nih.gov

Systematic Design and Synthesis of Derivatives and Analogs

Structural Modification Strategies for Enhanced Functionality

The introduction of additional EWGs, such as nitro (NO₂) or cyano (CN) groups, is expected to further decrease the electron density of the phenyl ring. This can impact the acidity of the N-H protons in the hydrazine (B178648) moiety and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. Conversely, the incorporation of EDGs, like methoxy (B1213986) (OCH₃) or alkyl groups, would increase the electron density, potentially enhancing the nucleophilicity of the hydrazine nitrogen atoms.

Computational studies and experimental data from related fluorinated aromatic compounds indicate that the position of these substituents is crucial. For instance, a substituent at the para-position relative to the benzylhydrazine (B1204620) group will exert a more pronounced resonance effect, while ortho- and meta-substituents will have a greater inductive influence. The interplay of these electronic effects is a key consideration in the design of analogs with specific properties.

Table 1: Predicted Electronic Effects of Phenyl Ring Substituents on (2,4-Difluorobenzyl)hydrazine Analogs

Substituent (X) Position Inductive Effect Resonance Effect Overall Electronic Effect
-NO₂ 5- or 6- Electron-withdrawing Electron-withdrawing Strongly electron-withdrawing
-CN 5- or 6- Electron-withdrawing Electron-withdrawing Strongly electron-withdrawing
-Cl 5- or 6- Electron-withdrawing Weakly electron-withdrawing Electron-withdrawing
-CH₃ 5- or 6- Electron-donating Electron-donating Electron-donating
-OCH₃ 5- or 6- Electron-withdrawing Electron-donating Electron-donating

Modification of the hydrazine moiety through N-substitution offers another avenue for altering the reactivity and steric profile of this compound derivatives. Alkylation, acylation, and arylation of one or both nitrogen atoms can lead to a diverse range of analogs with distinct chemical behaviors.

N-alkylation can be achieved through direct reaction with alkyl halides or reductive amination. The introduction of alkyl groups can increase the steric bulk around the hydrazine linkage, which may influence its ability to bind to biological targets. Furthermore, the nature of the alkyl group (e.g., primary, secondary, or cyclic) can impact the compound's lipophilicity and metabolic stability.

N-acylation, typically through reaction with acyl chlorides or anhydrides, results in the formation of hydrazides. This transformation significantly alters the electronic properties of the hydrazine moiety, as the acyl group is strongly electron-withdrawing. This generally reduces the nucleophilicity of the adjacent nitrogen atom. Hydrazides are often stable, crystalline solids and can serve as valuable intermediates for further synthetic transformations.

The regioselectivity of N-substitution is an important consideration. For monosubstitution, the reaction can potentially occur at either the Nα (adjacent to the benzyl (B1604629) group) or Nβ position. The outcome is often influenced by the reaction conditions and the nature of the substituting agent.

Construction of Complex Polycyclic Systems Incorporating the Hydrazine Linkage

The this compound scaffold serves as a versatile building block for the synthesis of various heterocyclic and polycyclic systems. The hydrazine functionality is particularly amenable to cyclization reactions with appropriate bifunctional reagents, leading to the formation of stable aromatic and non-aromatic rings.

One of the most well-established methods for constructing indole (B1671886) rings is the Fischer indole synthesis . organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be readily prepared by condensing this compound with a suitable aldehyde or ketone. The 2,4-difluoro substitution pattern on the phenyl ring is expected to influence the regioselectivity and efficiency of the cyclization process. organic-chemistry.orgwikipedia.orgnih.gov

Pyrazoles , five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized by reacting hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. nih.govnih.govmdpi.com The reaction of this compound with these precursors would lead to N-benzylated pyrazole (B372694) derivatives, with the substitution pattern on the pyrazole ring being determined by the structure of the carbonyl compound. nih.govnih.govmdpi.com

Triazoles , another important class of five-membered nitrogen-containing heterocycles, can also be accessed from hydrazine derivatives. For example, 1,2,4-triazoles can be synthesized through the cyclization of N-acylhydrazones or by reacting hydrazines with various reagents such as amidines or nitriles under specific conditions. mdpi.comnih.govchemistryjournal.net

Furthermore, six-membered heterocyclic rings such as pyridazines can be formed through the reaction of hydrazines with 1,4-dicarbonyl compounds or their equivalents. nih.govnih.govorganic-chemistry.org These reactions provide a pathway to more complex fused polycyclic systems where the pyridazine (B1198779) ring is annulated to other carbocyclic or heterocyclic rings. nih.govnih.govorganic-chemistry.org

Conjugation Strategies with Other Bioactive Scaffolds

To enhance the biological activity and target specificity of this compound, it can be conjugated with other known bioactive scaffolds. This molecular hybridization approach aims to combine the pharmacophoric features of two or more molecules to create a new chemical entity with potentially synergistic or improved therapeutic properties.

A common and straightforward conjugation strategy is the formation of hydrazones . By reacting this compound with an aldehyde or ketone functionality present in another bioactive molecule, a stable hydrazone linkage is formed. This approach has been widely used to synthesize derivatives with a broad spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.govuobaghdad.edu.iq For instance, conjugation with isatin (B1672199) derivatives, which are known to possess anticancer properties, can lead to hybrid molecules with enhanced cytotoxic activity. nih.gov

Another strategy involves the formation of an amide bond . If the bioactive scaffold contains a carboxylic acid group, it can be coupled with this compound using standard peptide coupling reagents to form a stable carbohydrazide (B1668358) derivative. This has been explored in the synthesis of indole-based carbohydrazides with antiproliferative activity.

Furthermore, the this compound moiety can be incorporated into more complex heterocyclic systems that are themselves bioactive. For example, it can be used to synthesize thiazole (B1198619) derivatives, which are known to exhibit a range of pharmacological activities.

Structure-Reactivity Relationship (SRR) Investigations of Designed Analogs

Systematic investigations into the structure-reactivity relationships (SRR) of designed analogs are crucial for understanding how specific structural modifications influence their chemical and biological properties. By synthesizing a library of derivatives with systematic variations and evaluating their activities, it is possible to identify key structural features responsible for the desired function.

In the context of antimicrobial activity , studies on pyrazole derivatives have shown that the nature and position of substituents on the phenyl ring can have a significant impact on their potency against various bacterial strains. researchgate.net For example, the presence of halogen atoms on the phenyl ring of hydrazone derivatives has been shown to enhance activity. researchgate.net

For anticancer activity , the cytotoxic effects of isatin-hydrazone derivatives have been shown to be influenced by the substitution pattern on the benzylidene moiety. nih.gov Similarly, quinoline-based dihydrazone derivatives have demonstrated significant antiproliferative activity, with the substitution on the quinoline (B57606) and phenyl rings playing a crucial role in their potency. rsc.orgnih.gov

In the development of anticonvulsant agents , various hydrazone, semicarbazone, and thiosemicarbazone derivatives have been synthesized and evaluated. nih.govdovepress.comopenpharmaceuticalsciencesjournal.com The nature of the heterocyclic ring and the substituents on the aromatic moieties are key determinants of their activity in animal models of seizures.

For monoamine oxidase (MAO) inhibition , a property historically associated with hydrazine derivatives, the substitution pattern on the aromatic ring and the nature of the groups attached to the hydrazine moiety are critical for both potency and selectivity for MAO-A versus MAO-B isoforms. nih.govnih.govresearchgate.net

Applications in Advanced Organic Synthesis and Catalysis Research

Utilization as a Versatile Synthetic Intermediate and Building Block

The structure of (2,4-Difluorobenzyl)hydrazine, featuring a reactive hydrazine (B178648) moiety attached to a difluorinated aromatic ring, makes it an ideal starting material for constructing a variety of complex organic molecules. Its utility spans from being a key precursor for heterocyclic systems to a crucial reagent in sequential, multi-step synthetic pathways.

This compound is a key precursor for synthesizing advanced heterocyclic scaffolds, particularly pyrazoles, which are core structures in many biologically active compounds. The classical synthesis of pyrazoles involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

In the development of novel soluble guanylate cyclase (sGC) stimulators, this compound hydrochloride has been used as a key reagent. For instance, it is reacted with β-ketoesters or their equivalents to form the pyrazole (B372694) core of complex therapeutic candidates. One documented synthesis involves reacting this compound hydrochloride with sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate in benzene (B151609) under acidic conditions to yield a substituted pyrazole carboxylate researchgate.netorganic-chemistry.org. This pyrazole ring then serves as the central scaffold onto which other functional groups and heterocyclic systems are built. Similarly, it has been used in the synthesis of 2-benzyl, 3-(pyrimidin-2-yl) substituted pyrazoles, where it is reacted with intermediates like ethyl 3-(dimethylamino)-2-fluoroacrylate to construct the desired pyrazole framework researchgate.netias.ac.in. These examples underscore its role in creating polysubstituted pyrazole scaffolds that are pivotal in medicinal chemistry research.

Table 1: Examples of Pyrazole Scaffolds Synthesized from this compound

Starting Materials Product Scaffold Application Area
This compound HCl, Sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate Ethyl 1-(2,4-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate sGC Stimulators
This compound HCl, 1-(Isoxazol-3-yl)ethanone derived intermediates 1-(2,4-Difluorobenzyl)-5-(isoxazol-3-yl)-1H-pyrazole derivatives sGC Stimulators

This table is generated based on data from patent literature describing synthetic routes involving this compound. researchgate.netorganic-chemistry.orgresearchgate.netias.ac.in

Beyond being a simple precursor, this compound functions as a critical reagent in elaborate, multi-step synthetic sequences. Its incorporation introduces the 2,4-difluorobenzyl motif, which can be essential for the target molecule's biological activity or physical properties.

Patented synthetic routes for potential pharmaceuticals illustrate its use in a sequential manner. For example, the synthesis of certain pyridinone- and pyridazinone-based compounds begins with the formation of a pyrazole ring using this compound dihydrochloride (B599025) pen2print.org. This initial pyrazole product, such as ethyl 1-(2,4-difluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate, is not the final product but an intermediate that undergoes several subsequent transformations to build the final, more complex molecule pen2print.org. These multi-step processes highlight the compound's reliability and compatibility with a range of reaction conditions and reagents, making it a trusted component in the synthetic chemist's toolbox for constructing complex molecular architectures.

Role in Catalytic Processes and Ligand Design

The nitrogen atoms in the hydrazine moiety and its derivatives possess lone pairs of electrons that can coordinate with metal centers, suggesting a potential role in catalysis and ligand design. Research in this area explores how the unique electronic features of the difluorobenzyl group might influence these properties.

While specific research detailing the use of this compound itself for the design of metal-binding ligands is not extensively documented in publicly available literature, the heterocyclic systems derived from it are well-established classes of ligands. Pyrazoles, which are readily synthesized from this compound, are widely used as N-donor ligands in coordination chemistry researchgate.net. The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal ions, forming stable complexes researchgate.net.

Furthermore, hydrazones formed by the condensation of hydrazines with aldehydes or ketones are known to act as chelating ligands for many transition metals arabjchem.orgchemistryjournal.net. These hydrazone ligands and their metal complexes have been studied for their diverse biological and catalytic activities researchgate.net. The coordination often involves the imine nitrogen and a nearby donor atom, leading to the formation of stable chelate rings arabjchem.orgchemistryjournal.net. Although direct studies involving the (2,4-difluorobenzyl) moiety are sparse, the fundamental reactivity of the hydrazine group suggests that its derivatives are prime candidates for the construction of novel ligands.

This process relies on efficient catalysts to ensure high selectivity for hydrogen over the undesired byproduct, ammonia (B1221849) (NH₃) chemistryjournal.net. A wide array of nanocatalysts have been investigated, with transition metals showing significant activity arabjchem.orgnih.gov. Bimetallic nanoalloys, such as those combining platinum (Pt) with other metals like nickel (Ni), have demonstrated excellent catalytic performance for hydrazine dehydrogenation researchgate.net. The primary strategy for achieving high hydrogen selectivity involves designing catalysts that preferentially cleave the N-H bonds over the N-N bond in the hydrazine molecule researchgate.net. While studies have not specifically focused on this compound, the principles derived from research on hydrazine provide a framework for investigating its potential in this application. The electronic effects of the difluorobenzyl group could modulate the adsorption and decomposition pathways on a catalyst surface, potentially influencing both the rate and selectivity of hydrogen generation.

Table 2: Common Catalysts for Hydrogen Production from Hydrazine Decomposition

Catalyst Type Metal(s) Support Material Key Finding
Bimetallic Nanoalloy Pt-Ni Nitrogen-doped Graphene High catalytic activity and selectivity for H₂ production. researchgate.net
Supported Metal Iridium (Ir) Cerium Oxide (CeO₂) Effective decomposition of hydrazine hydrate (B1144303) to hydrogen. arabjchem.org

This table summarizes general findings in the field of catalytic hydrazine decomposition for hydrogen production.

Integration into Modern Synthetic Methodologies (e.g., Click Chemistry)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The cornerstone of click chemistry is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne chemistry-chemists.comnih.gov.

This compound can be readily integrated into this methodology by converting it into the corresponding (2,4-difluorobenzyl)azide. This azide then becomes a key building block for CuAAC reactions. This approach is exemplified by the synthesis of the antiepileptic drug Rufinamide, which is 1-(2,6 -difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. Although Rufinamide contains the 2,6-difluoro isomer, its synthesis provides a direct template for the application of the 2,4-difluoro analogue. The synthesis involves the [3+2] cycloaddition of 2,6-difluorobenzyl azide with an alkyne derivative. This reaction can be performed under various conditions, including in continuous flow systems using heterogeneous copper catalysts, which highlights its robustness and scalability.

By analogy, (2,4-difluorobenzyl)azide can be "clicked" with a diverse range of terminal alkynes to create a library of novel 1,4-disubstituted 1,2,3-triazoles, demonstrating the seamless integration of this building block into one of modern chemistry's most powerful synthetic tools chemistry-chemists.comnih.gov. This method allows for the rapid assembly of complex molecules with the highly stable and biologically relevant triazole core.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to determine the optimized geometry and electronic properties of molecules. For (2,4-Difluorobenzyl)hydrazine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict its most stable three-dimensional structure and to analyze its electronic characteristics. Such studies on related hydrazone derivatives have successfully correlated theoretical findings with experimental results. nih.govmdpi.comimist.mamdpi.com

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in this analysis.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. For this compound, the location of the HOMO would likely be on the electron-rich hydrazine (B178648) moiety (-NH-NH2), indicating its propensity to react with electrophiles.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO is often distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atoms, suggesting this part of the molecule is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govmdpi.com

Table 1: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative and based on general principles, as specific data for the target compound is not available.

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO)/2 Describes the escaping tendency of electrons.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power to attract electrons.
Electrophilicity Index (ω) μ²/2η Quantifies the energy lowering upon accepting electrons.

| Chemical Softness (S) | 1/2η | Reciprocal of hardness, indicates high reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electron density using a color spectrum.

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are prone to electrophilic attack. For this compound, these regions would be concentrated around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons.

Blue Regions: Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the hydrazine group and the aromatic ring.

Green Regions: Represent neutral or zero potential.

The MEP surface provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most favorable reaction pathways. mdpi.com For this compound, this could involve modeling its synthesis, such as the reaction between 2,4-difluorobenzyl chloride and hydrazine hydrate (B1144303), or its subsequent reactions to form hydrazones. mdpi.combinghamton.edu By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation energies and reaction kinetics. Characterizing the geometry and vibrational frequencies of a transition state confirms that it is a true first-order saddle point on the potential energy surface, representing the peak of the energy barrier for a specific reaction step.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvent). nih.govmdpi.com An MD simulation of this compound would reveal the flexibility of the molecule, particularly the rotation around the C-C and C-N single bonds. This analysis helps identify the most stable and populated conformations (conformers) in a given environment and the energy barriers between them. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities.

Molecular Docking and Ligand Binding Mechanisms (theoretical interaction mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov Hydrazine derivatives are often investigated for their potential as enzyme inhibitors. nih.gov If this compound were to be evaluated as a potential drug candidate, docking studies would be performed to predict its binding mode and affinity within the active site of a target protein. These simulations would identify key intermolecular interactions, such as:

Hydrogen bonds: Likely involving the -NH and -NH2 groups of the hydrazine moiety.

Hydrophobic interactions: Involving the difluorobenzyl ring.

π-π stacking: Between the aromatic ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's active site.

The results, often expressed as a binding energy or docking score, help prioritize compounds for further experimental testing. mdpi.comnih.gov

Prediction of Spectroscopic Parameters for Structural Confirmation

DFT calculations are routinely used to predict spectroscopic data, which can be compared with experimental spectra to confirm the structure of a synthesized compound. nih.govmdpi.com For this compound, the following spectra could be theoretically calculated:

Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies corresponding to specific bond stretches, bends, and torsions would be calculated. Comparing the predicted wavenumbers with experimental IR and Raman spectra aids in the assignment of spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical 1H and 13C chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and assign signals to specific atoms.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's electronic behavior. nih.gov

A strong correlation between the computationally predicted and experimentally measured spectra provides high confidence in the structural characterization of the molecule.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of (2,4-Difluorobenzyl)hydrazine. Through the analysis of ¹H-NMR, ¹³C-NMR, and various 2D-NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H-NMR (Proton NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydrazine (B178648) protons. A certificate of analysis for the closely related compound, (2,4-Difluorophenyl)hydrazine hydrochloride, confirms that its ¹H-NMR spectrum is consistent with its structure rsc.org. For this compound, the aromatic region would typically display complex splitting patterns due to proton-proton and proton-fluorine couplings. The benzylic protons would likely appear as a singlet, while the hydrazine protons might present as broad singlets, the chemical shift of which can be influenced by solvent and concentration.

¹³C-NMR (Carbon-13 NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The spectrum of this compound will exhibit characteristic signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine showing distinct splitting patterns (C-F coupling). The benzylic carbon signal will also be present in a predictable region of the spectrum. Analysis of related hydrazone derivatives shows typical chemical shifts for aromatic and other carbons, which can be used to predict the approximate chemical shifts for the title compound rsc.org.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would reveal correlations between coupled protons, for instance, between adjacent aromatic protons. An HSQC spectrum would correlate proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5104 - 135 (with C-F coupling)
Benzyl (B1604629) CH₂~4.0~45
Hydrazine NH/NH₂Broad, variable-
Aromatic C-F-155 - 165 (d, JC-F)
Aromatic C-CH₂-~125

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (HRMS, MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₇H₈F₂N₂), the expected monoisotopic mass is approximately 158.0655 g/mol . HRMS is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis of a derivative, (E)-1-(2,4-difluorophenyl)-2-(2-nitrobenzylidene)hydrazine, was used to confirm its elemental composition uni.lu.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a 2,4-difluorobenzyl cation (m/z 127) and a hydrazine radical. Other fragmentations of the aromatic ring and the hydrazine moiety could also be observed. Studying the fragmentation of related hydrazine derivatives can provide insights into the expected fragmentation patterns nih.govresearchgate.net.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonExpected m/z (HRMS)Potential Fragment Ions (MS/MS)
[M+H]⁺159.0733127.0512 (C₇H₅F₂⁺)
[M]⁺158.0655-

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and provides a distinct fingerprint for the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching vibrations (in the region of 1100-1300 cm⁻¹). The IR spectra of various hydrazine derivatives show these characteristic bands, confirming their functional groups rsc.orgnih.govresearchgate.net.

Raman Spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations and the C-F bonds. It can be particularly useful for studying the solid-state structure and polymorphism of the compound d-nb.inforesearchgate.net.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-H Stretch3200 - 3400 (broad)3200 - 3400
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 29602850 - 2960
Aromatic C=C Stretch1500 - 16001500 - 1600
C-F Stretch1100 - 1300 (strong)1100 - 1300

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. Furthermore, it would reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety, which are crucial for understanding the physical properties of the solid material. While no specific crystal structure for this compound is publicly available, studies on related hydrazine derivatives demonstrate the utility of this technique in elucidating their solid-state structures and hydrogen-bonding networks uni.lumdpi.comresearchgate.neteurjchem.com.

Advanced Chromatographic Techniques for Purity Assessment and Separation Science (HPLC, LC-MS)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), can effectively separate this compound from related substances. The purity is typically determined by measuring the peak area percentage of the main component. A certificate of analysis for (2,4-Difluorophenyl)hydrazine hydrochloride reported a purity of 96.12% by HPLC rsc.org. The development of HPLC methods for hydrazine and its derivatives often involves derivatization to improve detection helixchrom.comgoogle.comnih.govrasayanjournal.co.in.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing both their retention times and mass-to-charge ratios. LC-MS is a powerful tool for monitoring the course of a reaction and for ensuring the high purity of the final product researchgate.net.

Elemental Analysis for Empirical Formula Validation

Interactive Data Table: Theoretical Elemental Analysis of this compound (C₇H₈F₂N₂)

ElementTheoretical Percentage (%)
Carbon (C)53.16
Hydrogen (H)5.10
Nitrogen (N)17.71
Fluorine (F)24.03

Research Applications in Medicinal Chemistry Lead Identification and Optimization

Design Principles for Fluorinated Chemical Entities in Bioactive Compound Research

The use of fluorine in drug design is a well-established strategy to enhance various physicochemical and pharmacokinetic properties of a molecule. researchgate.net Judicious placement of fluorine can influence potency, metabolic stability, and membrane permeability. researchgate.net The rationale for using fluorinated building blocks like (2,4-Difluorobenzyl)hydrazine is rooted in the element's distinct characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. tandfonline.comnih.gov

Fluorination is a powerful tool for fine-tuning the electronic landscape of a molecule. The high electronegativity of fluorine results in a highly polarized C-F bond, which can significantly alter the acidity or basicity of nearby functional groups. researchgate.nettandfonline.com This electron-withdrawing effect can, for instance, lower the pKa of adjacent amines, which influences the compound's ionization state at physiological pH and can thereby improve properties like cell permeability. researchgate.netresearchgate.net

Beyond electronics, fluorine substitution also exerts considerable control over a molecule's conformational preferences. researchgate.netnih.gov Despite its minimal steric footprint, which is only slightly larger than hydrogen, fluorine's electronic effects can create a conformational bias. tandfonline.comnih.gov This is due to electrostatic and hyperconjugative interactions that can stabilize specific rotamers or three-dimensional arrangements of the molecule. nih.gov Pre-organizing a ligand into its bioactive conformation can lead to a significant increase in binding affinity and target selectivity.

PropertyInfluence of FluorinationRationale
pKa of Proximal Amines DecreaseThe strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making it less basic. researchgate.nettandfonline.com
Aromatic Ring Electronics Electron Density ReductionFluorine acts as an electron-withdrawing group on the phenyl ring, affecting its reactivity and potential for π-stacking interactions. nih.gov
Molecular Conformation Induces Specific PreferencesStabilization of certain conformers through electrostatic (e.g., dipole-dipole) and hyperconjugative (e.g., n → σ*) interactions. nih.govresearchgate.net
Bond Strength Increased C-F Bond StrengthThe C-F bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nbinno.com

The introduction of the 2,4-difluoro motif can profoundly impact how a molecule interacts with its biological target. nbinno.com Selective fluorine substitution can enhance the affinity of a molecule for a macromolecular binding site through a variety of non-covalent interactions. nih.gov While the C-F bond is a poor hydrogen bond acceptor compared to other heteroatoms, it can participate in favorable electrostatic and dipolar interactions with protein residues. nih.govacs.org The modest impact of any single C-F interaction, typically in the range of 0.1-0.4 kcal/mol, can become significant when multiple such interactions are present. nih.gov

Interaction TypeEffect of Aromatic FluorinationMechanism
Hydrophobic Interactions EnhancedIncreased lipophilicity of the aromatic ring promotes favorable interactions with nonpolar pockets in the target protein. benthamdirect.comresearchgate.net
Dipolar and Electrostatic Interactions ModulatedThe highly polarized C-F bond can engage in favorable interactions with polar residues or backbone amides in the binding site. nih.govbenthamdirect.com
π-System Interactions WeakenedThe electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, which can weaken cation-π or π-stacking interactions. nih.gov
Metabolic Stability IncreasedThe strength of the C-F bond can block metabolically labile C-H sites, preventing enzymatic degradation and increasing the drug's half-life. researchgate.netnbinno.com

Exploration of Novel Chemical Scaffolds for Lead Generation

This compound is a prime example of a fluorinated building block used to generate novel chemical scaffolds in drug discovery. nih.gov The hydrazine (B178648) moiety is a versatile functional group that can be readily derivatized to create a wide array of compound classes, including hydrazones, acylhydrazides, and various heterocyclic systems. mdpi.commaterialsciencejournal.orgmdpi.com By combining the adaptable chemistry of the hydrazine group with the beneficial properties of the difluorobenzyl motif, medicinal chemists can access a rich chemical space for lead generation.

The strategy of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful approach in drug design. mdpi.com Scaffolds derived from this compound can be incorporated into such hybrid designs to create new chemical entities (NCEs) with potentially improved activity, selectivity, and pharmacokinetic profiles compared to their parent molecules. For instance, the synthesis of hydrazinyl-thiazoles has been achieved through one-pot, multi-component reactions, yielding compounds with potential antibacterial and anticancer activities. nih.gov

Structure-Activity Relationship (SAR) Investigations for Understanding Chemical Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a lead compound affect its biological activity. nih.gov For derivatives of this compound, SAR investigations would systematically explore how changes to the scaffold influence target binding and efficacy.

For example, in a series of diacylhydrazine derivatives containing a fluorinated moiety, the nature and position of substituents on the aromatic rings are critical determinants of activity. asianpubs.org Quantum chemical studies on such compounds have shown that the distribution of electron density, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), correlates with biological activity. asianpubs.org These studies suggest that the mechanism of action may involve the transfer of electrons from the drug molecule to its biological receptor. asianpubs.org A strong correlation between the inhibitory potency (IC50) of compounds and their effects in cell-based assays can validate the target and guide further optimization. nih.gov

Computational Strategies in Drug Design for Hit-to-Lead Optimization

Computational, or in silico, methods are indispensable tools in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. meilerlab.orgnih.gov These approaches are broadly categorized as either structure-based or ligand-based, depending on the availability of a three-dimensional structure of the biological target. nih.govyoutube.com

Virtual high-throughput screening (VHTS) is a computational technique that involves screening large databases of chemical compounds against a target to identify potential hits. meilerlab.org This method is a cost-effective and rapid alternative to experimental high-throughput screening (HTS). sygnaturediscovery.com

In a scenario where the 3D structure of the target is known (structure-based design), a library of virtual compounds derived from this compound could be docked into the target's active site. This process predicts the binding conformation and estimates the binding affinity, allowing researchers to prioritize a smaller, more promising set of compounds for synthesis and biological testing. meilerlab.org

When the target structure is unknown (ligand-based design), methods such as pharmacophore modeling or quantitative structure-activity relationship (QSAR) are employed. meilerlab.orgyoutube.com If a set of known active molecules exists, a pharmacophore model can be built to define the essential three-dimensional arrangement of chemical features required for activity. This model can then be used to screen virtual libraries for compounds, such as those based on the this compound scaffold, that fit the pharmacophoric requirements. sygnaturediscovery.com

Molecular Docking and Dynamics for Protein-Ligand Interaction Modeling

In the process of lead identification and optimization, computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interaction between a potential drug molecule (ligand) and its biological target (protein). These techniques provide detailed insights into the binding modes, affinity, and stability of the protein-ligand complex at an atomic level, thereby guiding the rational design and modification of lead compounds to enhance their efficacy and selectivity.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site, while MD simulations provide a dynamic view of the complex, revealing the stability of these interactions over time in a simulated physiological environment. For derivatives of this compound, these modeling techniques are crucial for understanding how structural modifications influence their binding to specific therapeutic targets.

Predicting Binding Modes and Affinity

Molecular docking studies are frequently employed to screen virtual libraries of compounds and to understand the binding mechanisms of promising hits. For instance, in the discovery of novel hydrazine derivatives as selective dipeptidyl peptidase-IV (DPP-IV) inhibitors, virtual screening and subsequent docking studies were performed to identify the most promising candidates. nih.gov These studies revealed that the proposed binding modes of the hydrazine derivatives were similar to established drugs like sitagliptin (B1680988) and alogliptin. nih.gov

Similarly, docking analyses have been used to investigate the interaction of hydrazone derivatives with other key enzymes. In a study on novel benzil-hydrazone compounds as potential treatments for Alzheimer's disease, molecular docking was used to determine the optimal interaction and stability within the active sites of acetylcholinesterase and butyrylcholinesterase enzymes. nih.gov The analysis of protein-ligand complexes helps identify key amino acid residues that are essential for target binding through various interactions such as hydrogen bonds and hydrophobic interactions. biorxiv.org For example, docking studies of Schiff base derivatives of 2,4-dinitrophenyl hydrazine with bovine serum albumin (BSA) helped to establish the binding mechanism and calculate binding constants. researchgate.net

Table 1: Example of Key Interactions Identified Through Molecular Docking for Hydrazone Derivatives

Target ProteinLigand TypeKey Interacting ResiduesType of InteractionReference
Dipeptidyl Peptidase-IV (DPP-IV)Hydrazine derivativeNot specifiedSimilar to sitagliptin nih.gov
AcetylcholinesteraseBenzil-hydrazoneNot specifiedBinding in active site nih.gov
ButyrylcholinesteraseBenzil-hydrazoneNot specifiedBinding in active site nih.gov
DNA Gyrase BHydrazide hydrazoneNot specifiedHigh affinity for active site mdpi.com
Bovine Serum Albumin (BSA)Schiff base of 2,4-dinitrophenyl hydrazineHydrophobic subdomains IIA and IIIAElectrostatic and hydrophobic researchgate.netajol.info

This table is illustrative of the types of data generated from molecular docking studies on related compounds.

Assessing Complex Stability with Molecular Dynamics

Following the static predictions from molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted protein-ligand complexes. MD simulations compute the movement of atoms over time, providing insights into the dynamic nature of the binding and the stability of the interactions in a more realistic environment. nih.govbiorxiv.org

For example, to validate the findings from virtual screening of hydrazine derivatives against DPP-IV, MD simulations were conducted. These simulations confirmed that the selected derivatives had a better binding affinity and stability with DPP-IV compared to related proteins like DPP8 and DPP9, highlighting their selectivity. nih.gov In another study, the stability of benzil-hydrazone compounds complexed with cholinesterase enzymes was investigated using 100 ns MD simulations, with analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) indicating the stability of the complex. nih.gov

The binding free energies can also be calculated from MD simulations using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. This was utilized to analyze the most active hydrazide hydrazone derivatives targeting DNA gyrase B, providing a quantitative measure of their binding affinity. mdpi.com These simulations are critical for confirming that a potential drug molecule can form a stable and lasting interaction with its target, a key characteristic for an effective therapeutic agent.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing substituted benzylhydrazines exist, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic pathways. Traditional methods can sometimes be limited by harsh reaction conditions or the use of hazardous reagents. tandfonline.com

Future synthetic strategies could include:

Direct C-H Amination: Research into the direct amination of benzylic C(sp³)–H bonds offers a novel and atom-economical route to benzyl (B1604629) hydrazine (B178648) derivatives. rsc.org A recent study developed a method using a Cu₂O/Phen catalytic system for the oxidative amination of alkylarenes with dialkyl azodicarboxylates, yielding N-substituted hydrazides in good yields. rsc.org Adapting such methods for the direct synthesis of (2,4-Difluorobenzyl)hydrazine from 2,4-difluorotoluene (B1202308) could represent a significant advancement.

Photocatalytic Methods: The use of photocatalysis under mild, redox-neutral conditions is an emerging area. A recently developed efficient synthesis of benzylhydrazine (B1204620) derivatives from unactivated phenylethanol analogues demonstrates the potential of this approach. nih.gov Exploring similar photocatalytic pathways could lead to highly efficient syntheses of fluorinated benzylhydrazines.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving potentially hazardous intermediates. Developing a flow-based synthesis for this compound could improve process safety and efficiency for industrial-scale production.

Synthetic ApproachPotential AdvantagesKey Research Challenge
Direct C-H Amination High atom economy, reduced number of synthetic steps.Developing catalysts with high selectivity for the difluorinated substrate.
Photocatalysis Mild reaction conditions, use of light as a renewable energy source.Identifying suitable photocatalysts and reaction conditions for fluorinated substrates.
Flow Chemistry Enhanced safety, improved scalability and reproducibility, precise control of reaction parameters.Optimizing reactor design and reaction parameters for multiphase reactions.

Exploration of Uncharted Reactivity and Transformation Pathways

The interplay between the nucleophilic hydrazine group and the electron-withdrawing difluorobenzyl moiety suggests a rich and underexplored reaction chemistry. Future investigations could uncover novel transformations and expand the synthetic utility of this compound.

Key areas for exploration include:

Fluorine as a Directing Group: The fluorine atoms can influence the regioselectivity of further reactions on the aromatic ring. Systematic studies are needed to map out the directing effects of the difluorobenzyl group in various electrophilic and nucleophilic aromatic substitution reactions.

C-F Bond Activation: While the C-F bond is the strongest single bond to carbon, its activation for nucleophilic substitution is a growing area of interest in organic synthesis. nih.gov Research has shown that benzylic C-F bonds can be activated using hydrogen bond donors, circumventing the need for harsh conditions. nih.gov Investigating the selective activation of the C-F bonds in this compound could open pathways to novel trifunctionalized benzene (B151609) derivatives.

Novel Cyclization Reactions: The hydrazine moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles. rsc.org Exploring novel multicomponent reactions or tandem cyclization-aromatization strategies, potentially mediated by the unique electronic properties of the difluorobenzyl group, could lead to the discovery of new heterocyclic scaffolds with interesting biological activities. nih.gov For instance, reactions with α,β-unsaturated esters or carbonyl compounds could lead to unexpected and potentially useful molecular architectures. rsc.org

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

Future interdisciplinary research in this area could involve:

Generative Models for Library Design: Using this compound as a core fragment, generative AI models, such as recurrent neural networks (RNNs) or variational autoencoders (VAEs), can be trained to design vast virtual libraries of novel compounds. mdpi.comspringernature.com These models can be biased through reinforcement learning to generate molecules with desired properties, such as high predicted binding affinity for a specific biological target or optimal ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. mdpi.com

Predictive Modeling: ML models can be trained on existing data to predict the biological activity or physicochemical properties of new derivatives of this compound. This allows for rapid virtual screening of designed libraries, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Automated Synthesis Planning: AI tools are being developed to predict viable synthetic routes for novel molecules. mdpi.com By integrating generative models for compound design with retrosynthetic analysis tools, the entire discovery pipeline from idea generation to synthesis planning can be accelerated. This is particularly valuable for exploring the chemical space around a specific scaffold. mdpi.com

Advanced Studies in Chemical Biology Probes and Mechanistic Investigations

The inherent reactivity of the hydrazine functional group makes it a powerful "warhead" for designing chemical biology probes. matthewslab.org Hydrazine's electron-rich nature allows it to react with a wide range of electron-deficient species in biological systems, including enzyme cofactors and transient intermediates. matthewslab.orgnih.gov

Future research could focus on:

Activity-Based Protein Profiling (ABPP): Developing probes based on the this compound scaffold for ABPP could enable the discovery and characterization of new enzyme targets. nih.gov By appending a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry), these probes can covalently label active enzymes in complex biological samples, providing insights into their function and enabling inhibitor discovery. matthewslab.org

Cofactor-Targeting Probes: Many enzymes rely on electrophilic cofactors to function. Hydrazine-based probes are uniquely suited to target these enzymes across different functional classes. matthewslab.orgresearchgate.net The difluorobenzyl group can be systematically modified to tune the probe's selectivity and cell permeability, allowing for the targeted investigation of specific enzyme families.

Mechanistic Studies: The fluorine atoms can serve as sensitive probes for nuclear magnetic resonance (NMR) spectroscopy. Incorporating the ¹⁹F-labeled this compound moiety into enzyme inhibitors or probes would allow for detailed mechanistic studies of protein-ligand interactions and enzyme catalysis using ¹⁹F-NMR.

Application AreaProbe Design PrinciplePotential Impact
Activity-Based Protein Profiling (ABPP) Covalent modification of enzyme active sites by the hydrazine warhead.Identification of novel drug targets; screening for potent and selective enzyme inhibitors.
Cofactor-Targeting Reaction with electron-deficient enzyme cofactors (e.g., flavins, quinones).Broad profiling of enzyme activity across multiple classes; discovery of new therapeutic avenues.
Mechanistic Investigations Use of ¹⁹F as an NMR-active label to monitor molecular interactions.Detailed understanding of drug-target binding modes and enzyme reaction mechanisms.

Sustainable Chemical Processes for Environmental Impact Reduction

The principles of green chemistry are becoming increasingly important in chemical synthesis, driven by the need to reduce environmental impact. tandfonline.com The synthesis and application of fluorinated compounds, in particular, are under scrutiny due to the persistence of some organofluorine compounds in the environment. researchgate.netnih.gov

Future research should prioritize the development of sustainable processes related to this compound:

Greener Fluorination Methods: While this compound is already fluorinated, the development of next-generation fluorinating agents and methodologies is crucial for the synthesis of related analogues. The focus is on moving away from hazardous reagents like HF or potentially explosive diazonium salts (used in the Balz–Schiemann reaction) towards safer, more efficient alternatives. tandfonline.com

Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, ethanol, or solvent-free (mechanochemical) reaction conditions can significantly reduce the environmental footprint of the synthesis. researchgate.netnih.gov

Catalytic Routes: Employing catalytic rather than stoichiometric reagents minimizes waste generation. Developing highly efficient and recyclable catalysts for the key synthetic steps leading to this compound is a key goal. researchgate.net

Designing for Degradability: A long-term vision in green chemistry involves designing molecules that perform their intended function but are also susceptible to environmental degradation after use. While the C-F bond imparts stability, future research could explore incorporating features into more complex molecules derived from this scaffold that facilitate controlled degradation, mitigating concerns about creating "forever chemicals". nih.gov

Q & A

Q. Key Parameters

ParameterConditionSource
SolventEthanol/DMSO
CatalystTBAB
Reaction Time6–18 hours
PurificationColumn chromatography

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies N-H stretches (3100–3300 cm⁻¹) and C-N vibrations (1100–1300 cm⁻¹) characteristic of hydrazine derivatives .
  • NMR (¹H/¹³C) : Resolves fluorine coupling patterns (e.g., ¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹⁹F NMR for fluorine environments) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves molecular geometry and dihedral angles (e.g., coplanarity of hydrazine and aromatic rings) .

Data Interpretation Example
Discrepancies between NMR and crystallographic data (e.g., rotational conformers) are resolved by comparing solution-state (NMR) and solid-state (X-ray) structures .

Advanced: How to resolve discrepancies between spectroscopic data and crystallographic results in structure determination?

Methodological Answer:

Refinement Software : Use SHELXL for small-molecule refinement, which accounts for disorder, twinning, and thermal parameters .

Validation Tools : Cross-check with PLATON or Mercury to identify missed symmetry or hydrogen bonding networks .

Computational Modeling : Compare experimental data (e.g., bond lengths/angles) with DFT-optimized structures (Gaussian, ORCA) .

Case Study : In bis(2,4-dinitrophenyl)hydrazine, dihedral angles between aromatic rings (86.49°) were resolved via SHELXL, highlighting non-coplanar geometries despite NMR suggesting free rotation .

Advanced: What are the solvatochromic properties of this compound derivatives, and how to analyze them?

Methodological Answer:

UV-Vis Spectroscopy : Measure λmax in solvents of varying polarity (e.g., hexane, DMSO).

Solvatochromic Parameters : Correlate shifts with Reichardt’s ET(30) or Kamlet-Taft parameters .

Applications : Solvent-dependent absorption bands (e.g., 300–400 nm) inform electronic transitions (π→π* or n→π*) for optoelectronic materials .

Example : Symmetrical azines derived from 2,4-dichlorobenzaldehyde showed solvatochromic shifts of 15–20 nm in polar vs. nonpolar solvents .

Basic: What are common reactions of this compound in organic synthesis?

Methodological Answer:

  • Hydrazone Formation : Reacts with aldehydes/ketones (e.g., 2,4-dinitrophenylhydrazine derivatives) under acidic conditions for carbonyl identification .
  • Heterocyclic Synthesis : Cyclization with diketones or α,β-unsaturated carbonyls yields pyrazoles or triazoles .
  • Metal Coordination : Acts as a ligand for transition metals (e.g., Cu, Pd) in catalysis, verified via IR and single-crystal X-ray .

Q. Reaction Conditions

Reaction TypeConditionsSource
HydrazoneEthanol, 1.5–3 hours, 70°C
CyclizationDMSO, 18 hours reflux

Advanced: How to assess the potential biological activity of this compound derivatives?

Methodological Answer:

DNA Interaction Assays : UV-Vis titration or fluorescence quenching with ct-DNA to assess intercalation/groove binding .

Mutagenicity Screening : Ames test (Salmonella strains) for hydrazine-induced frameshift mutations .

Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ALP activity via p-nitrophenylphosphate hydrolysis) .

Case Study : Phenylhydrazone derivatives demonstrated dose-dependent DNA damage via comet assays, linked to nitro group redox activity .

Q. Notes

  • All methodologies assume compliance with safety protocols for hydrazine handling (carcinogenic/nephrotoxic risks).
  • Structural analogs (e.g., 2,4-dinitrophenylhydrazine) provide precedence for experimental design .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.